molecular formula C7H7N<br>C7H7N<br>H2C=CHC5H4N B7767510 2-Vinylpyridine CAS No. 27476-03-5

2-Vinylpyridine

Cat. No.: B7767510
CAS No.: 27476-03-5
M. Wt: 105.14 g/mol
InChI Key: KGIGUEBEKRSTEW-UHFFFAOYSA-N
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Description

2-Vinylpyridine, also known as 2-ethenylpyridine, is an organic compound with the molecular formula C7H7N. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen atom. This compound is a colorless liquid, although samples can appear brown due to impurities. It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .

Mechanism of Action

Target of Action

2-Vinylpyridine is an organic compound with the formula CH2CHC5H4N . It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen . The primary targets of this compound are cationic yttrium complexes with diverse ancillary ligands .

Mode of Action

The polymerization mechanism of this compound is catalyzed by these cationic yttrium complexes . The isotactic selectivity induced by these complexes results from a combination of smaller deformation of the catalyst and stronger electronic effects . Conversely, some complexes exhibit comparable energy barriers for proceeding via either isotactic or syndiotactic pathways .

Biochemical Pathways

The polymerization of this compound involves the interaction of the compound with cationic yttrium complexes . Steric hindrance significantly influences stereoselectivity . A direct relationship was identified between the energy barriers of isotactic insertion transition states and the bulkiness of ancillary ligands .

Pharmacokinetics

It is known that this compound is a colorless liquid, although samples are often brown . It is sensitive to polymerization and may be stabilized with a polymerisation inhibitor such as tert-butylcatechol . Owing to its tendency to polymerize, samples are typically refrigerated .

Result of Action

The result of the action of this compound is the formation of polymers . The type of polymer formed (isotactic or syndiotactic) depends on the specific yttrium complex used in the reaction .

Action Environment

The action of this compound is influenced by environmental factors. For example, the compound is sensitive to polymerization and requires stabilization . It is typically stored in a refrigerated environment to prevent premature polymerization . Furthermore, the reaction is carried out between 150–200 °C in an autoclave .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Comparison with Similar Compounds

2-Vinylpyridine can be compared with other vinylpyridine derivatives:

Properties

IUPAC Name

2-ethenylpyridine
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InChI

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2
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InChI Key

KGIGUEBEKRSTEW-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=N1
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Molecular Formula

C7H7N, Array
Record name VINYLPYRIDINES, STABILIZED
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Related CAS

25585-16-4, 25014-15-7
Record name Pyridine, 2-ethenyl-, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID1026667
Record name 2-Vinylpyridine
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Molecular Weight

105.14 g/mol
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Physical Description

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

159.5 °C, 159-160 °C
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Flash Point

The Guide in the 42 °C, 42 °C
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Solubility

Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate
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Density

0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00
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Vapor Pressure

10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33
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Color/Form

COLORLESS LIQUID

CAS No.

1337-81-1, 100-69-6, 25014-15-7, 27476-03-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-vinylpyridine?

A1: this compound (C7H7N) has a molecular weight of 105.14 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: Spectroscopic analyses like Fourier Transform Infrared Spectroscopy (FTIR) reveal distinct peaks associated with the pyridine ring and vinyl group. X-ray photoelectron spectroscopy (XPS) studies offer insights into the binding energy of nitrogen and carbon atoms, highlighting the chemical environment within the molecule [].

Q3: How does the presence of this compound in copolymers impact their thermal properties?

A3: The incorporation of this compound into copolymers can significantly alter their thermal behavior. For instance, studies on arborescent graft copolymers with poly(this compound) side chains have demonstrated that these copolymers exhibit distinct glass transition temperatures influenced by the structure and composition of the side chains [].

Q4: How does this compound interact with silica in nanocomposite formation?

A4: this compound exhibits a strong affinity for silica, facilitating the creation of nanocomposite particles. Studies reveal that cationic azo initiators, adsorbed onto anionic silica sols, enable the efficient formation of poly(this compound)-silica nanocomposite particles through emulsion polymerization. The resulting particles typically showcase a well-defined core-shell morphology [].

Q5: What are the common methods for polymerizing this compound?

A6: this compound can be polymerized using various techniques, including anionic polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and coordination polymerization. Each method offers different levels of control over the polymerization process and the resulting polymer architecture [, , ].

Q6: What are the advantages of using RAFT polymerization for this compound?

A7: RAFT polymerization provides excellent control over the molecular weight and architecture of poly(this compound). This method allows for the synthesis of well-defined block copolymers, enabling the tailoring of material properties for specific applications [].

Q7: How does the choice of solvent influence the polymerization of this compound?

A8: The solvent plays a crucial role in determining the polymerization kinetics and stereochemistry of poly(this compound). For instance, in coordination polymerization, the presence or absence of Lewis bases like tetrahydrofuran (THF) can significantly impact the stereoselectivity, leading to either isotactic or syndiotactic P2VP [, ].

Q8: How does the microstructure of poly(this compound) affect its properties?

A9: The tacticity of poly(this compound) significantly influences its properties. For example, syndiotactic poly(this compound), achievable using specific catalytic systems, exhibits crystallinity with distinct melting points, setting it apart from its atactic counterpart [].

Q9: How does poly(this compound) interact with gold nanoparticles?

A10: Poly(this compound) demonstrates a strong affinity for gold nanoparticles, primarily due to the interaction between the lone pair electrons on the nitrogen atom of the pyridine ring and the gold surface. This property makes it a suitable material for creating nanocomposites and facilitating the controlled assembly of gold nanoparticles [, , ].

Q10: How can poly(this compound) be used in biosensor development?

A11: Poly(this compound) can be incorporated into biosensor designs due to its ability to form complexes with metal ions. This property is particularly useful in developing electrochemical glucose biosensors. Research shows that polylactic acid-block-poly(this compound) (PLA-b-P2VP) combined with gold nanoparticles (AuNPs) can act as a matrix for enzyme immobilization. The incorporation of graphene oxide further enhances the electrochemical performance of these composites for biosensing applications [].

Q11: How is computational chemistry used to understand the polymerization of this compound?

A13: Quantum chemical calculations provide valuable insights into the mechanism of this compound polymerization. For instance, studies using the MNDO method have been employed to investigate the stereochemical effects in the this compound-methylpicolyl magnesium system. These calculations revealed that the mesomorphic form of the two-unit adduct is energetically favored, offering a theoretical understanding of the observed isotacticity in the resulting polymer [].

Q12: How does density functional theory (DFT) contribute to understanding this compound polymerization?

A14: DFT calculations are instrumental in elucidating the stereochemical control mechanisms during the polymerization of this compound. By simulating the interactions between the catalyst, monomer, and Lewis bases, researchers can gain a deeper understanding of the factors governing the stereoselectivity and activity of the polymerization process [].

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